

# Ziritaxestat Off-Target Effects: A Technical Support Resource

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Compound of Interest		
Compound Name:	Ziritaxestat	
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the potential off-target effects of **Ziritaxestat** (GLPG1690). **Ziritaxestat** is a selective inhibitor of autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid (LPA), a signaling molecule implicated in fibrosis.[1][2] While the clinical development of **Ziritaxestat** was discontinued due to an unfavorable benefit-risk profile in Phase 3 trials for idiopathic pulmonary fibrosis (IPF), understanding its broader biological activities, including potential off-target effects, remains crucial for interpreting experimental results.[3][4]

## **Frequently Asked Questions (FAQs)**

Q1: What is the established on-target mechanism of action for Ziritaxestat?

**Ziritaxestat** is a potent and selective small molecule inhibitor of autotaxin (ATX).[2] By inhibiting ATX, **Ziritaxestat** reduces the production of extracellular lysophosphatidic acid (LPA). LPA is a bioactive lipid that signals through various G protein-coupled receptors to mediate a range of cellular processes, including cell proliferation, migration, and survival. In the context of fibrotic diseases, the ATX-LPA signaling axis is believed to play a significant role in the initiation and progression of tissue scarring.

Q2: Were any off-target effects identified during preclinical or clinical development?



Direct evidence of significant, high-affinity binding to off-target signaling proteins from comprehensive screening panels is not publicly available. However, some interactions and observations that can be considered off-target have been reported:

- Metabolic Enzyme Interactions: In vitro studies with human liver microsomes indicated that
   Ziritaxestat has a weak inhibitory effect on cytochrome P450 enzymes CYP2C8 and
   CYP3A4/5. Additionally, studies with human hepatocytes suggested a potential for
   Ziritaxestat to induce the expression of CYP3A4 and CYP1A2.
- Drug-Drug Interactions: Phase 1 clinical data revealed that **Ziritaxestat** can increase the plasma concentrations of nintedanib, an approved therapy for IPF.[2] This interaction is important to consider in co-administration experiments.

Q3: Why was the clinical development of **Ziritaxestat** discontinued?

The Phase 3 ISABELA clinical trials for idiopathic pulmonary fibrosis (IPF) were terminated early.[3][4] An independent data monitoring committee concluded that the benefit-risk profile of **Ziritaxestat** no longer supported the continuation of the studies.[3][4] This decision was based on two key findings:

- Lack of Efficacy: **Ziritaxestat** did not demonstrate a significant improvement in the primary endpoint, the annual rate of decline in forced vital capacity (FVC), compared to placebo.[5][6]
- Safety Concerns: There was a numerically higher rate of all-cause mortality in the **Ziritaxestat** treatment arms compared to the placebo group.[5][6]

It is important to note that the precise mechanism for the increased mortality has not been definitively established and may not be due to a direct off-target effect. One hypothesis is the involvement of an alternative pro-fibrotic pathway that is not addressed by autotaxin inhibition.

# Troubleshooting Guide: Unexpected Experimental Results

Issue: My experimental system shows a phenotypic change that is not readily explained by the inhibition of the ATX-LPA axis.

Possible Cause: This could be due to an off-target effect of **Ziritaxestat**.



#### **Troubleshooting Steps:**

- Confirm On-Target Engagement: Before investigating off-target effects, it is crucial to confirm
  that Ziritaxestat is inhibiting autotaxin in your experimental system. This can be done by
  measuring the levels of a specific LPA species (e.g., LPA C18:2) in the plasma or conditioned
  media of your model system. A significant reduction in LPA levels would indicate target
  engagement.
- Review Known Interactions:
  - If your experimental system involves other drugs, consider the possibility of a drug-drug interaction, such as the known effect of Ziritaxestat on nintedanib plasma levels.[2]
  - If you are working with hepatic cell models, consider the potential impact of Ziritaxestat on CYP450 enzyme activity.
- Investigate Potential Off-Target Binding:
  - Computational Assessment: Utilize in silico tools to predict potential off-target binding based on the chemical structure of **Ziritaxestat**. Databases of known drug-target interactions can provide initial leads.
  - In Vitro Profiling: If resources permit, a broad in vitro screen against a panel of receptors, ion channels, and kinases is the most direct way to identify potential off-target interactions.
     Commercial services are available for this purpose. A suggested workflow is outlined below.

### **Data Presentation**

Table 1: Summary of Ziritaxestat's Known On-Target and Off-Target Interactions



Target/Interaction	Effect	Evidence
On-Target		
Autotaxin (ATX)	Inhibition	Preclinical and clinical data showing reduced LPA levels.
Off-Target/Other Interactions		
CYP2C8	Weak Inhibition	In vitro human liver microsome studies.
CYP3A4/5	Weak Inhibition	In vitro human liver microsome studies.
CYP3A4	Potential Induction	In vitro human hepatocyte studies.
CYP1A2	Potential Induction	In vitro human hepatocyte studies.
Nintedanib	Increased Plasma Levels	Phase 1 clinical data.[2]

Table 2: Summary of Key Efficacy and Safety Data from the ISABELA Phase 3 Trials



Outcome	ISABELA 1	ISABELA 2
Primary Efficacy Endpoint: Annual Rate of FVC Decline (mL/year)		
Ziritaxestat 600 mg	-124.6	-173.8
Ziritaxestat 200 mg	-173.9	-174.9
Placebo	-147.3	-176.6
Safety Endpoint: All-Cause Mortality		
Ziritaxestat 600 mg	8.0%	9.3%
Ziritaxestat 200 mg	4.6%	8.5%
Placebo	6.3%	4.7%

Data from Maher et al., JAMA, 2023.[5]

## **Experimental Protocols**

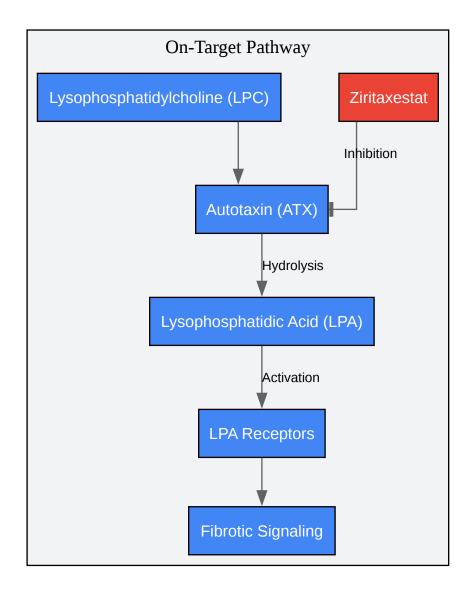
Protocol 1: Measurement of LPA C18:2 to Confirm On-Target Engagement

- Sample Collection: Collect plasma from treated and control animals, or conditioned media from cell cultures.
- Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Bligh and Dyer method.
- LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 column.
- Quantification: Use a stable isotope-labeled internal standard for LPA C18:2 to accurately quantify its concentration.
- Data Analysis: Compare the LPA C18:2 levels between Ziritaxestat-treated and vehicle-treated groups. A significant decrease in the treated group confirms on-target activity.

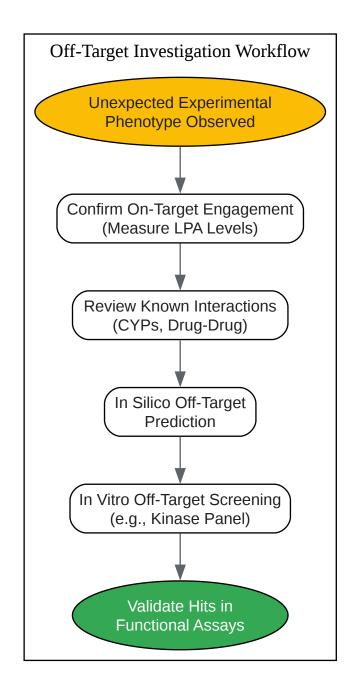


## **Visualizations**









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### References



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